Cas no 97272-02-1 (5-Phenylthiophene-2-sulfonyl Chloride)

5-Phenylthiophene-2-sulfonyl chloride is a sulfonylation reagent commonly used in organic synthesis, particularly for introducing the phenylthiophene sulfonyl moiety into target molecules. Its key advantages include high reactivity as an electrophile, enabling efficient sulfonamide or sulfonate ester formation with amines or alcohols, respectively. The phenylthiophene group imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials science applications. The compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its structural features allow for further functionalization, facilitating the development of complex molecules in medicinal chemistry and polymer research. Proper storage in a cool, dry environment is recommended to maintain stability.
5-Phenylthiophene-2-sulfonyl Chloride structure
97272-02-1 structure
Product Name:5-Phenylthiophene-2-sulfonyl Chloride
CAS No:97272-02-1
MF:C10H7ClO2S2
MW:258.744379281998
MDL:MFCD06797460
CID:803047
PubChem ID:13425725
Update Time:2025-06-29

5-Phenylthiophene-2-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenesulfonylchloride, 5-phenyl-
    • 5-Phenyl-2-thiophenesulfonyl chloride
    • 5-Phenylthiophene-2-sulfonyl chloride
    • 5-phenyl-2-thiophenesulphonyl chloride
    • 5-phenyl-thiophene-2-sulfonyl chloride
    • 5-Phenylthiophene-2-sulphonyl chloride
    • 97272-02-1
    • PS-10848
    • AB29644
    • CS-0237720
    • J-517919
    • 5-phenyl-2-thiophenesulfonyl chloride, AldrichCPR
    • XDA27202
    • DTXSID80540459
    • SCHEMBL957340
    • EN300-1865687
    • 2-Thiophenesulfonylchloride,5-phenyl-
    • MFCD06797460
    • 5-phenylthiophene-2-sulfonylchloride
    • AKOS016016450
    • 2-(Chlorosulphonyl)-5-phenylthiophene
    • 2-Thiophenesulfonyl chloride, 5-phenyl-
    • 5-Phenylthiophene-2-sulfonyl Chloride
    • MDL: MFCD06797460
    • Inchi: 1S/C10H7ClO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H
    • InChI Key: NHRKTBLHJKMFTP-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=C(C2C=CC=CC=2)S1)(=O)=O

Computed Properties

  • Exact Mass: 257.95800
  • Monoisotopic Mass: 257.9575995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 70.8Ų

Experimental Properties

  • Density: 1.43
  • Melting Point: 85-87
  • Boiling Point: 397.4°Cat760mmHg
  • Flash Point: 194.1°C
  • Refractive Index: 1.616
  • PSA: 70.76000
  • LogP: 4.42340

5-Phenylthiophene-2-sulfonyl Chloride Security Information

  • Hazard Statement: Corrosive
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: C

5-Phenylthiophene-2-sulfonyl Chloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Phenylthiophene-2-sulfonyl Chloride Production Method

5-Phenylthiophene-2-sulfonyl Chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97272-02-1)5-Phenylthiophene-2-sulfonyl Chloride
Order Number:A1195279
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:27
Price ($):324.0
Email:sales@amadischem.com

Additional information on 5-Phenylthiophene-2-sulfonyl Chloride

Introduction to 5-Phenylthiophene-2-sulfonyl Chloride (CAS No. 97272-02-1) and Its Applications in Modern Chemical Biology

5-Phenylthiophene-2-sulfonyl Chloride, identified by the chemical identifier CAS No. 97272-02-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This organosulfur compound, characterized by its phenylthiophene core and sulfonyl chloride functional group, has garnered considerable attention due to its versatile applications in drug discovery, material science, and synthetic chemistry. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, including therapeutic agents and functional materials.

The phenylthiophene scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in a manner that promotes pharmacological activity. The introduction of a sulfonyl chloride group at the 2-position of the thiophene ring enhances the reactivity of the molecule, making it an excellent precursor for further functionalization. This reactivity is particularly useful in constructing complex molecules through nucleophilic substitution reactions, which are fundamental in organic synthesis.

In recent years, 5-Phenylthiophene-2-sulfonyl Chloride has been explored in the development of novel pharmaceuticals. Its derivatives have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases. Additionally, the compound has been investigated for its role in designing metal-organic frameworks (MOFs) and other advanced materials. These materials exhibit unique properties such as high surface area and tunable porosity, which are beneficial in applications ranging from gas storage to catalysis.

The synthesis of 5-Phenylthiophene-2-sulfonyl Chloride typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the sulfonylation of 2-bromothiophene followed by Friedel-Crafts acylation to introduce the phenyl group. The final step often involves chlorination to convert the hydroxyl or amine group into a sulfonyl chloride. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.

From a computational chemistry perspective, the molecular structure of 5-Phenylthiophene-2-sulfonyl Chloride has been extensively studied using various computational techniques. Density Functional Theory (DFT) calculations have provided insights into its electronic properties and reactivity. These studies have helped researchers predict optimal reaction conditions and understand the mechanistic pathways involved in its transformations. Such computational insights are crucial for designing experiments and optimizing synthetic routes.

The biological activity of derivatives of 5-Phenylthiophene-2-sulfonyl Chloride has been a focus of numerous research endeavors. For instance, studies have shown that certain derivatives exhibit inhibitory effects on kinases, which are enzymes overexpressed in cancer cells. By targeting these kinases, such compounds can disrupt signaling pathways that promote tumor growth and metastasis. Furthermore, the thiophene core has been found to interact with DNA and RNA, suggesting potential applications in anticancer therapies that involve nucleic acid targeting.

Material scientists have also leveraged the unique properties of 5-Phenylthiophene-2-sulfonyl Chloride to develop advanced materials with tailored functionalities. For example, its incorporation into polymers enhances thermal stability and mechanical strength. Additionally, when used as a ligand in coordination chemistry, it helps form stable complexes with transition metals that can serve as catalysts for various organic transformations. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.

The environmental impact of synthesizing and using 5-Phenylthiophene-2-sulfonyl Chloride is another important consideration. Modern synthetic strategies emphasize green chemistry principles to minimize waste and reduce hazardous byproducts. For instance, catalytic methods have been developed to improve yields while reducing energy consumption. Such approaches align with global efforts to promote sustainable chemical practices.

Future research directions for 5-Phenylthiophene-2-sulfonyl Chloride include exploring its potential in nanotechnology and biomedicine. Its ability to form stable complexes with metals makes it a candidate for developing novel nanocarriers for drug delivery systems. Moreover, its derivatives could be designed to target specific biological pathways with high precision, offering new therapeutic modalities for diseases that are currently difficult to treat.

In conclusion,5-Phenylthiophene-2-sulfonyl Chloride (CAS No. 97272-02-1) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceuticals, materials science, and catalysis. As research continues to uncover new possibilities for this compound,5-Phenylthiophene-2-sulfonyl Chloride is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97272-02-1)5-Phenylthiophene-2-sulfonyl Chloride
A1195279
Purity:99%
Quantity:1g
Price ($):324.0
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